Ethyl 2-amino-6-(hydroxymethyl)-4-(3-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate
Description
Ethyl 2-amino-6-(hydroxymethyl)-4-(3-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is a fused pyranopyran derivative characterized by a bicyclic core structure with a hydroxymethyl group at position 6, a 3-methoxyphenyl substituent at position 4, and an ethyl carboxylate group at position 2. Its molecular formula is C₁₉H₁₉NO₇, with a molecular weight of 373.36 g/mol.
The synthesis typically involves multicomponent reactions (MCRs) using kojic acid, aldehydes, and active methylene compounds (e.g., malononitrile or cyanoacetate derivatives) under reflux conditions . Structural characterization relies on spectroscopic techniques such as IR (e.g., ν=2196 cm⁻¹ for nitrile groups in analogs) and ¹H NMR (δ=3.76–4.18 ppm for methoxy and hydroxymethyl groups) .
Properties
IUPAC Name |
ethyl 2-amino-6-(hydroxymethyl)-4-(3-methoxyphenyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO7/c1-3-25-19(23)15-14(10-5-4-6-11(7-10)24-2)17-16(27-18(15)20)13(22)8-12(9-21)26-17/h4-8,14,21H,3,9,20H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOFEADKLUWCHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC(=CC=C3)OC)OC(=CC2=O)CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-amino-6-(hydroxymethyl)-4-(3-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, synthesis methods, and relevant case studies.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of approximately 335.35 g/mol. The structure features a pyran ring fused with a pyranone moiety, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₁O₆ |
| Molecular Weight | 335.35 g/mol |
| Melting Point | Not specified |
| LogP | Not specified |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of 4H-pyrans have been shown to induce apoptosis in cancer cells by disrupting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent cell death through caspase activation .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various pathogens. Studies have reported that similar dihydropyrano compounds possess antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents .
Cytotoxic Effects
In vitro studies have shown that this compound exhibits cytotoxic effects on specific cancer cell lines. A recent investigation highlighted its ability to inhibit cell proliferation and induce apoptosis in human cancer cells .
Case Studies
- Antitumor Activity : A study published in the Journal of Taibah University for Science indicated that dihydropyrano derivatives exhibited potent antitumor activity against various cancer cell lines. The mechanism was linked to the inhibition of tubulin polymerization and induction of apoptosis .
- Antimicrobial Efficacy : Another study explored the antimicrobial potential of similar compounds against resistant bacterial strains. The results demonstrated significant inhibition zones for certain derivatives when tested against Gram-positive and Gram-negative bacteria .
Table 2: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis and inhibits tumor growth | |
| Antimicrobial | Effective against various bacterial strains | |
| Cytotoxicity | Reduces viability in cancer cell lines |
Synthesis Methods
The synthesis of this compound can be achieved through various methodologies:
- One-Pot Synthesis : A straightforward method involves a one-pot reaction using aromatic aldehydes and malononitrile under basic conditions. This method has been noted for its efficiency and yield .
- Ultrasound-Assisted Synthesis : Recent advancements include the use of ultrasound to enhance reaction rates and yields during synthesis, showcasing a modern approach to producing these biologically active compounds .
Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations:
- Position 3 : Ethyl/methyl carboxylates (e.g., ) enhance solubility in polar solvents compared to carbonitrile derivatives ().
- Position 4 : Electron-withdrawing groups (e.g., Cl in ) increase thermal stability, while methoxy or benzyloxy groups () improve lipophilicity .
- Position 6 : The hydroxymethyl group is conserved across analogs, suggesting its critical role in hydrogen bonding and bioactivity .
Physical and Spectroscopic Properties
Table 2: Comparative Physical Data
Key Observations:
- Melting Points : Chlorinated derivatives (e.g., ) exhibit higher melting points (>230°C) due to stronger intermolecular forces .
- IR Spectra : Carbonitrile analogs () show sharp peaks at ~2190 cm⁻¹, absent in carboxylate derivatives .
- ¹H NMR : Methoxy groups resonate at δ=3.76–4.18 ppm, while aromatic protons appear at δ=7.15–7.85 ppm .
Table 3: Bioactivity Comparison
Q & A
Q. What are the optimized synthetic protocols for preparing this compound, and how are reaction conditions controlled to improve yields?
The compound is synthesized via multicomponent domino reactions under ambient or sonochemical conditions. A typical protocol involves combining arylidenemalononitrile, kojic acid, and triethylamine in ethanol, followed by heating at 80°C for 5 minutes to precipitate the product. Yields vary (63–85%) depending on substituents and reaction optimization, such as solvent choice (ethanol/water mixtures) and catalyst loading . Sonochemistry enhances reaction efficiency by promoting rapid mixing and reducing side reactions . Purification involves filtration and recrystallization from ethanol/water .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- IR Spectroscopy : Key peaks include OH (~3350 cm⁻¹), NH₂ (3178–3294 cm⁻¹), and CN (2196–2222 cm⁻¹) stretches .
- NMR :
Q. How can X-ray crystallography be applied to resolve the compound’s stereochemistry and confirm its solid-state structure?
Single-crystal X-ray diffraction using SHELXL software (via the SHELX system) is the gold standard. Crystals are grown via slow evaporation of ethanol/water solutions. The software refines hydrogen bonding networks and π-π stacking interactions, critical for understanding supramolecular packing . For unstable crystals, low-temperature data collection (e.g., 100 K) is recommended.
Q. What are the recommended storage conditions and stability considerations for this compound?
Store in airtight containers at –20°C under inert gas (N₂ or Ar) to prevent oxidation of the hydroxymethyl group. Avoid prolonged exposure to light, as the conjugated pyran system may degrade. Solubility in DMSO (for biological assays) requires aliquoting to prevent freeze-thaw degradation .
Advanced Research Questions
Q. What computational strategies are employed to study this compound’s binding affinity and mechanism of action?
- Molecular Docking : AutoDock4 with Lamarckian genetic algorithms predicts binding modes to targets like tyrosinase or tubulin. Flexible side-chain receptor models improve accuracy for induced-fit interactions .
- Molecular Dynamics (MD) : Simulations using GROMACS or AMBER assess stability of ligand-protein complexes over 100 ns trajectories. Key metrics include root-mean-square deviation (RMSD) and binding free energy (MM-PBSA calculations) .
Q. How do structural modifications (e.g., aryl substituents) influence biological activity in structure-activity relationship (SAR) studies?
- 3-Methoxyphenyl vs. 2,6-Dichlorophenyl : Electron-withdrawing substituents (e.g., Cl) enhance antiproliferative activity in MCF-7 cells by increasing electrophilicity and membrane permeability .
- Hydroxymethyl Group : Critical for hydrogen bonding with enzymatic targets (e.g., tyrosinase’s Cu²⁺ active site). Its removal reduces IC₅₀ values by 10-fold .
Q. What in vitro assays are used to evaluate this compound’s anticancer and enzyme inhibitory potential?
- Antiproliferative Activity : MTT assays against cell lines (e.g., MCF-7, HeLa) with IC₅₀ values calculated via nonlinear regression .
- Apoptosis Induction : Flow cytometry with Annexin V/PI staining quantifies early/late apoptotic populations .
- Tyrosinase Inhibition : Spectrophotometric monitoring of L-DOPA oxidation inhibition at 475 nm .
Q. How can researchers address contradictions in experimental data, such as variable synthetic yields or inconsistent biological results?
- Yield Optimization : Screen solvents (e.g., DMF vs. ethanol) and catalysts (e.g., piperidine vs. triethylamine) using design-of-experiments (DoE) methodologies .
- Biological Replicates : Perform triplicate assays with positive controls (e.g., doxorubicin for cytotoxicity) to minimize inter-experimental variability. Cross-validate results using orthogonal assays (e.g., Western blotting for apoptosis markers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
